molecular formula C12H6ClF3N2 B8720435 1H-Pyrrole-3-carbonitrile, 4-(4-chlorophenyl)-5-(trifluoromethyl)- CAS No. 142154-88-9

1H-Pyrrole-3-carbonitrile, 4-(4-chlorophenyl)-5-(trifluoromethyl)-

Cat. No.: B8720435
CAS No.: 142154-88-9
M. Wt: 270.64 g/mol
InChI Key: FTMQNVOYTSHZKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrole-3-carbonitrile, 4-(4-chlorophenyl)-5-(trifluoromethyl)- is a useful research compound. Its molecular formula is C12H6ClF3N2 and its molecular weight is 270.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrole-3-carbonitrile, 4-(4-chlorophenyl)-5-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrole-3-carbonitrile, 4-(4-chlorophenyl)-5-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

142154-88-9

Molecular Formula

C12H6ClF3N2

Molecular Weight

270.64 g/mol

IUPAC Name

4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C12H6ClF3N2/c13-9-3-1-7(2-4-9)10-8(5-17)6-18-11(10)12(14,15)16/h1-4,6,18H

InChI Key

FTMQNVOYTSHZKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(NC=C2C#N)C(F)(F)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium-t-butoxide (2.46 g, 0.022 mol) is added in portions to a solution of 3-(p-chlorophenyl)-1,1,1-trifluoro-2-propanone oxime, (E)-, or (Z)-(4.75 g, 0.02 mol) in tetrahydrofuran (20 mL) at such a rate that the temperature if maintained at 25°-30° C. (ice-water bath). The resulting solution is stirred for 15 minutes and then added dropwise to a solution of β-chloroacrylonitrile (1.75 g, 0.02 mol) in tetrahydrofuran (15 mL) at 15°-10° C. over 1/2 hour. The ice bath is removed and the reaction mixture is stirred for 1 hour, diluted with water, made acidic with a small amount of dilute HCl and extracted with ether. The combined ether extracts are washed with water and brine and dried (Na2SO4). Concentration in vacuo gives an oil which is dissolved in methylene chloride and filtered through a bed of flash column silica gel (30 mL size) and washed with an ethyl acetate/methylene chloride mixture (1:1). The filtrate is evaporated and the residual semi-solid is crystallized from methylene chloride/hexanes to give the title product as a yellow solid (2.10 g): mp 162.5°-164.0° C. IR (Nujol) 3200, 2250 cm-1, 1H NMR (DMSO-d6) δ7.42, 7.56 (AB, JAB =8.3 Hz, ArH), 8.03 (s, 1H, 2H); 19F NMR δ-51.2; 13C NMR δ94.2 (C-3), 115.0 (CN), 116.6 (q, 2JCF =38.3 Hz, C-5), 120.6 (q, 1JCF =268.7 Hz, CF3), 127.0 (q, 3JCF =3.5 Hz, C-4), 128.6 (C-2') 129.1 (C-1'), 129.7 (C-2), 130.8 (C-3'), 133.4 (C-4').
Quantity
2.46 g
Type
reactant
Reaction Step One
Name
3-(p-chlorophenyl)-1,1,1-trifluoro-2-propanone oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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